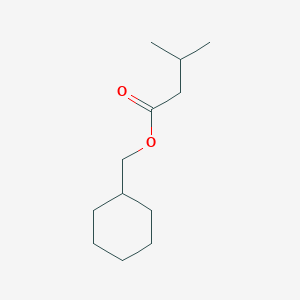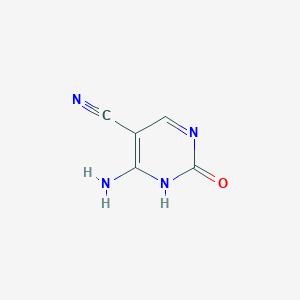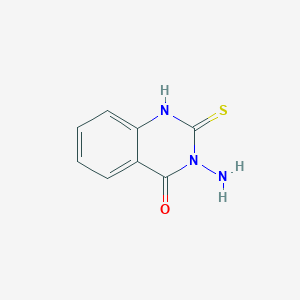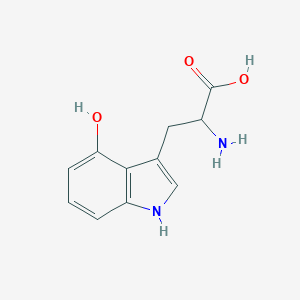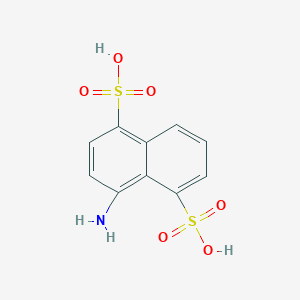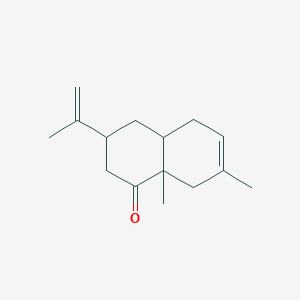
1,1,3,3-Tetraphenyl-1,3-disiloxanediol
説明
1,1,3,3-Tetraphenyl-1,3-disiloxanediol is a chemical compound with the molecular formula C24H22O3Si2 . It is used in various applications due to its unique properties .
Molecular Structure Analysis
The molecular structure of 1,1,3,3-Tetraphenyl-1,3-disiloxanediol consists of 24 carbon atoms, 22 hydrogen atoms, 3 oxygen atoms, and 2 silicon atoms . The average mass is 414.601 Da and the monoisotopic mass is 414.110748 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,1,3,3-Tetraphenyl-1,3-disiloxanediol include its molecular structure, chemical names, and classification . Its average mass is 414.601 Da and the monoisotopic mass is 414.110748 Da .科学的研究の応用
Proteomics Research
In the field of proteomics, 1,1,3,3-Tetraphenyl-1,3-disiloxanediol is utilized as a biochemical agent. It plays a crucial role in the study of protein structure and function, particularly in the analysis of protein interactions and the identification of novel proteins. The compound’s unique properties make it suitable for use in mass spectrometry and chromatography, aiding in the separation and identification of complex protein mixtures .
Organic Synthesis
As a reagent in organic chemistry, this compound serves as a donor in various synthesis reactions. Its ability to act as a nucleophile makes it valuable for creating new chemical bonds and constructing complex organic molecules. This is particularly useful in the synthesis of pharmaceuticals and other biologically active compounds .
Silylation Chemistry
1,1,3,3-Tetraphenyl-1,3-disiloxanediol: is employed as a silylating agent, which is a process used to protect functional groups in organic molecules during chemical reactions. This protection is vital to prevent unwanted side reactions and to improve the yield of the desired products. The compound’s silyl groups can be easily introduced and removed, making it a versatile tool in synthetic chemistry .
Material Science
In material science, this compound is explored for its potential in creating novel silicon-based materials. Its structural properties allow for the development of materials with unique thermal and mechanical characteristics. These materials could have applications in electronics, coatings, and as precursors for advanced ceramics .
Nanotechnology
The compound’s ability to form stable structures at the nanoscale makes it a candidate for use in nanotechnology. It could be used to fabricate nanoscale devices or as a building block for larger nanostructures. Its properties are being investigated for potential applications in drug delivery systems and nanoelectronics .
Catalysis
1,1,3,3-Tetraphenyl-1,3-disiloxanediol: can act as a ligand in catalytic systems, potentially enhancing the efficiency of chemical reactions. Its phenyl groups may provide a stabilizing effect on metal catalysts, leading to more selective and faster reactions. This application is significant in industrial processes where catalysts play a critical role .
Analytical Chemistry
This compound is used in analytical chemistry for the quantification and qualification of chemical substances. Its stability and reactivity make it suitable for use as a standard in various analytical techniques, including spectroscopy and chromatography .
Chemical Education
Due to its interesting chemical properties and applications, 1,1,3,3-Tetraphenyl-1,3-disiloxanediol is also used as a teaching tool in chemical education. It provides a practical example for students to learn about siloxane chemistry, silylation, and the role of silicon in organic compounds .
作用機序
Target of Action
It is known that similar organosilicon compounds interact with various biological targets, influencing their function and activity .
Mode of Action
It is suggested that it acts as a donor in organic chemistry , which implies that it may donate electrons or functional groups to its targets, thereby modifying their properties and activities.
Biochemical Pathways
It is used in proteomics research , suggesting that it may interact with proteins and potentially influence protein-related pathways.
特性
IUPAC Name |
hydroxy-[hydroxy(diphenyl)silyl]oxy-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O3Si2/c25-28(21-13-5-1-6-14-21,22-15-7-2-8-16-22)27-29(26,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZTUAOLAYIKSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(O)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O3Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70333751 | |
| Record name | 1,1,3,3-Tetraphenyl-1,3-disiloxanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3,3-Tetraphenyl-1,3-disiloxanediol | |
CAS RN |
1104-93-4 | |
| Record name | 1,1,3,3-Tetraphenyl-1,3-disiloxanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3,3-Tetraphenyl-1,3-disiloxanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



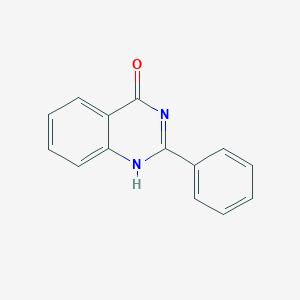

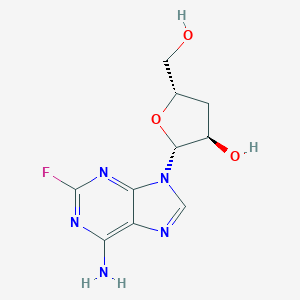

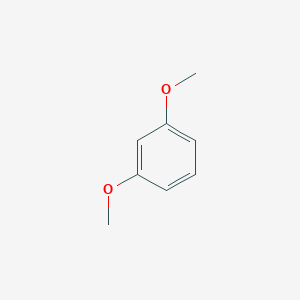
![Naphtho[2,3-d]-v-triazin-4(3H)-one, 3-phenyl-](/img/structure/B93183.png)
